molecular formula C12H14O2 B058539 6-Methoxy-2,2-dimethyl-1-indanone CAS No. 124688-07-9

6-Methoxy-2,2-dimethyl-1-indanone

Cat. No. B058539
M. Wt: 190.24 g/mol
InChI Key: NFXFFWSSQPGDOX-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-1-indanone, commonly known as 6-MOMI, is an organic compound belonging to the indanone family of compounds. It is a colorless, crystalline solid that has a melting point of 135°C and a boiling point of 238°C. 6-MOMI is a versatile compound that has been used in various scientific research applications, including as a reactant in organic synthesis and as a tool for studying biochemical and physiological pathways.

Scientific Research Applications

  • Biomass Degradation :

    • Energetic characterization of indanone derivatives, including 6-Methoxy-2,2-dimethyl-1-indanone, has been conducted using calorimetric techniques and computational methodologies. These compounds are involved in biomass degradation, and their enthalpies of combustion and sublimation have been determined. This research provides insights into the molecular structures and energetic effects of substitutions in the indanone structure (Silva, Lima, & Ribeiro da Silva, 2018).
  • Synthetic Chemistry Applications :

  • Medicinal Chemistry and Alzheimer's Disease Research :

    • Research on 6-Methoxy-indanone derivatives has shown their potential as probes for β-amyloid plaques in Alzheimer's disease. Certain derivatives exhibited significant binding abilities and high binding affinities to β-amyloid aggregates, suggesting their use in imaging and detection of Alzheimer's disease (Nan, Gan, Wang, Qiao, Wang, & Zhou, 2016).

properties

IUPAC Name

6-methoxy-2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXFFWSSQPGDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435270
Record name 6-methoxy-2,2-dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2,2-dimethyl-1-indanone

CAS RN

124688-07-9
Record name 6-methoxy-2,2-dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Pincock, PJ Wedge - The Journal of Organic Chemistry, 1995 - ACS Publications
The photochemistry, in methanol, of substituted 2, 2-dimethyl-l-indanyl acetates 9a-c and pivalates lOa-c has been studied. In agreement with previous studies on benzylic esters, the …
Number of citations: 16 pubs.acs.org
K Imato, A Sasaki, A Ishii, T Hino… - The Journal of …, 2022 - ACS Publications
Molecular photoswitches have been widely used as molecular machines in various fields due to the small structures and simple motions generated in reversible isomerization. However…
Number of citations: 8 pubs.acs.org
O Hosseinaei, D Harper, B Williams - escholarship.org
Various catalytic technologies are being developed to efficiently convert lignin into renewable chemicals. However, due to its complexity, catalytic lignin depolymerization often …
Number of citations: 0 escholarship.org

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